molecular formula C7H6N2O4 B12826450 5-Acetyl-3-nitropyridin-2(1h)-one

5-Acetyl-3-nitropyridin-2(1h)-one

Cat. No.: B12826450
M. Wt: 182.13 g/mol
InChI Key: SBTOTJHIHWUCDY-UHFFFAOYSA-N
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Description

5-Acetyl-3-nitropyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an acetyl group at the 5-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-nitropyridin-2(1H)-one typically involves the nitration of 5-acetylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3-position.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-Acetyl-3-aminopyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-Acetyl-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-nitropyridin-2(1H)-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can participate in acetylation reactions affecting protein function.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-nitropyridin-3(1H)-one: Similar structure but with different substitution pattern.

    5-Acetyl-4-nitropyridin-2(1H)-one: Another isomer with the nitro group at the 4-position.

    3-Acetyl-5-nitropyridin-2(1H)-one: Different position of the acetyl group.

Uniqueness

5-Acetyl-3-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable for targeted applications in various fields, offering distinct properties compared to its isomers.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

5-acetyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H6N2O4/c1-4(10)5-2-6(9(12)13)7(11)8-3-5/h2-3H,1H3,(H,8,11)

InChI Key

SBTOTJHIHWUCDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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